ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate
CAS No.:
Cat. No.: VC9666284
Molecular Formula: C19H23N3O4
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate -](/images/structure/VC9666284.png)
Specification
Molecular Formula | C19H23N3O4 |
---|---|
Molecular Weight | 357.4 g/mol |
IUPAC Name | ethyl 4-[2-(3-acetylindol-1-yl)acetyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C19H23N3O4/c1-3-26-19(25)21-10-8-20(9-11-21)18(24)13-22-12-16(14(2)23)15-6-4-5-7-17(15)22/h4-7,12H,3,8-11,13H2,1-2H3 |
Standard InChI Key | DIVLOLQXBGVQNZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
Ethyl 4-[(3-acetyl-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate features a piperazine core substituted at the 1-position with an ethoxycarbonyl group and at the 4-position with a 3-acetylindole-acetyl moiety. The indole ring system, a bicyclic structure comprising fused benzene and pyrrole rings, bears an acetyl group at the 3-position, enhancing electronic delocalization and steric bulk .
Table 1: Key Structural Descriptors
The acetyl group at the indole’s 3-position introduces a ketone functionality, potentially influencing hydrogen-bonding interactions and metabolic stability .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step sequence:
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Preparation of 3-acetylindole-1-acetyl chloride: 3-Acetylindole reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst to form the acyl chloride intermediate.
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Acylation of ethyl piperazine-1-carboxylate: The acyl chloride couples with ethyl piperazine-1-carboxylate using a coupling agent such as HOBt/EDC in dichloromethane (DCM) or dimethylformamide (DMF) .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | 3-Acetylindole, chloroacetyl chloride, AlCl₃, 0°C → RT, 12h | 75% | |
2 | Ethyl piperazine-1-carboxylate, HOBt, EDC, DCM, 24h | 68% |
Purification and Analytical Methods
Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Physical and Chemical Properties
Thermodynamic Parameters
The compound’s density (1.3 g/cm³) and high boiling point (574.1°C) suggest strong intermolecular forces, likely due to hydrogen bonding between the carbonyl groups and π-π stacking of the indole rings . The flash point of 301°C classifies it as non-flammable under standard laboratory conditions .
Solubility and Partitioning
Experimental solubility data are unavailable, but the calculated logP of 1.98 predicts moderate solubility in organic solvents like DCM and ethanol, with limited aqueous solubility (<1 mg/mL) . This profile aligns with similar N-acylated piperazines, which often require cosolvents (e.g., DMSO) for biological assays.
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